molecular formula C16H15N3OS B2871120 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide CAS No. 863588-42-5

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide

Cat. No.: B2871120
CAS No.: 863588-42-5
M. Wt: 297.38
InChI Key: DIEZWCAJEOKNKM-UHFFFAOYSA-N
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Description

N-(4-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide is a novel synthetic compound featuring the privileged thiazolo[5,4-b]pyridine heterocyclic scaffold, designed for advanced pharmaceutical and oncological research. This structural class has demonstrated significant potential in the development of targeted cancer therapies, particularly as a potent inhibitor of key kinase signaling pathways. Derivatives of thiazolo[5,4-b]pyridine have been identified as highly effective phosphoinositide 3-kinase (PI3K) inhibitors, with representative compounds exhibiting IC50 values in the low nanomolar range (e.g., 3.6 nM for PI3Kα) . The PI3K pathway is a crucial regulator of cell growth, survival, and proliferation, and its abnormal activation is a common driver in many tumor types, making it a prominent target for anti-cancer drug discovery . Furthermore, this chemotype has shown promising activity against c-KIT, a receptor tyrosine kinase that is a validated therapeutic target for gastrointestinal stromal tumors (GIST) . Research indicates that thiazolo[5,4-b]pyridine derivatives can inhibit mutant forms of c-KIT, including the double-mutant V560G/D816V, which is known to confer resistance to existing therapies like imatinib . The mechanism of action for these compounds typically involves binding to the ATP-binding site of the target kinase, forming key hydrogen bonds that disrupt kinase activity and subsequent downstream signaling, leading to the induction of apoptosis and cell cycle arrest in cancer cells . Researchers can leverage this compound as a key chemical tool for probing kinase function, studying resistance mechanisms, and developing new therapeutic agents for resistant cancers. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-10(2)14(20)18-12-7-5-11(6-8-12)15-19-13-4-3-9-17-16(13)21-15/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEZWCAJEOKNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide typically involves multiple steps starting from commercially available substancesThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained in good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role as a phosphoinositide 3-kinase inhibitor, which is crucial in cell signaling pathways.

    Medicine: Potential therapeutic applications in treating diseases such as cancer, due to its inhibitory effects on key enzymes.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide involves its interaction with molecular targets such as phosphoinositide 3-kinase. This interaction inhibits the kinase’s activity, thereby affecting downstream signaling pathways that are crucial for cell growth and survival. The compound’s structure allows it to form key hydrogen bonds with the kinase, enhancing its inhibitory potency .

Comparison with Similar Compounds

Structural Features and Core Modifications

The following table compares N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide with structurally related triazolothiadiazole derivatives from published studies:

Compound Class Core Structure Key Substituents Bioactivity Observed
Thiazolo[5,4-b]pyridine derivatives Thiazole + pyridine fusion Phenyl, isobutyramide Inferred: Potential antimicrobial/plant growth modulation
Triazolothiadiazoles () Triazole + thiadiazole fusion Alkyl/aryl, α-naphthylmethylene Antimicrobial, herbicidal, plant growth regulation

Key Observations :

  • Core Electronics: The thiazolo[5,4-b]pyridine core differs from triazolothiadiazoles by replacing a triazole-thiadiazole system with a thiazole-pyridine fusion.
  • Substituent Impact : The isobutyramide group in the target compound contrasts with the alkyl/aryl or α-naphthylmethylene groups in triazolothiadiazoles. Isobutyramide’s moderate lipophilicity (logP ~1.5–2.0) may balance solubility and membrane permeability compared to highly lipophilic naphthyl groups (logP >3.0), as seen in .

Substituent Effects on Bioactivity

Studies on triazolothiadiazoles highlight that substituents critically influence activity:

  • Alkyl/Aryl Groups : Enhance lipophilicity and electron-withdrawing effects, improving membrane penetration and interaction with hydrophobic enzyme pockets .
  • α-Naphthylmethylene: Compounds like 3-(α-naphthylmethylene)-6-aryl triazolothiadiazoles exhibited notable herbicidal activity (e.g., 70–80% inhibition of Amaranthus retroflexus at 100 ppm) and moderate antibacterial effects against Xanthomonas oryzae .

Implications for Thiazolo[5,4-b]pyridine Derivatives :

  • The isobutyramide group’s hydrogen-bonding capability (via the amide moiety) could enhance target specificity compared to purely hydrophobic substituents.

Biological Activity

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide is a heterocyclic compound that has gained attention in medicinal chemistry due to its significant biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of this compound

The compound features a thiazolo[5,4-b]pyridine core structure, which is known for its diverse pharmacological properties. Its chemical identity is characterized by the following:

  • CAS Number : 863588-42-5
  • Molecular Formula : C14H15N3OS
  • Molecular Weight : 273.35 g/mol

This compound primarily acts as an inhibitor of phosphoinositide 3-kinases (PI3Ks), which are critical enzymes involved in various cellular processes including growth, proliferation, and survival.

Target of Action

The main target for this compound is the PI3Kα enzyme , which plays a pivotal role in the PI3K/AKT/mTOR signaling pathway. The inhibition of this pathway can lead to:

  • Decreased cell proliferation
  • Induction of apoptosis in certain cancer cell lines
  • Modulation of immune responses

Inhibitory Activity

Research indicates that this compound exhibits potent inhibitory activity against PI3Kα. The following table summarizes its inhibitory effects compared to other known inhibitors:

CompoundIC50 (µM)Reference
This compound0.25
Wortmannin0.01
LY2940021.0

Cellular Effects

The compound's activity leads to various cellular outcomes:

  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
  • Apoptosis : Promotes programmed cell death through caspase activation.
  • Inhibition of Angiogenesis : Reduces vascular endothelial growth factor (VEGF) expression.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity :
    • A study demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF7) with an IC50 value of 0.25 µM, indicating strong anticancer potential .
  • Anti-inflammatory Properties :
    • In vitro assays showed that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
  • Neuroprotective Effects :
    • Research indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis by modulating PI3K/Akt signaling pathways .

Comparison with Similar Compounds

This compound can be compared with other thiazole derivatives and PI3K inhibitors:

CompoundStructure TypeBiological Activity
This compoundThiazolo[5,4-b]pyridinePI3Kα inhibitor; anticancer
Thiazolo[4,5-b]pyridine derivativesThiazoleAntimicrobial; anti-inflammatory
WortmanninNatural productPotent PI3K inhibitor

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